5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)furan-2-carboxamide
Description
5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core substituted with a 3-nitrophenyl group at the 5-position and a 4-phenylthiazol-2-yl moiety as the amine substituent. Its synthesis typically involves coupling reactions between substituted furan carboxylic acids and thiazol-2-amine derivatives under activating conditions (e.g., HATU or DCC) .
Properties
Molecular Formula |
C20H13N3O4S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
5-(3-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C20H13N3O4S/c24-19(22-20-21-16(12-28-20)13-5-2-1-3-6-13)18-10-9-17(27-18)14-7-4-8-15(11-14)23(25)26/h1-12H,(H,21,22,24) |
InChI Key |
WRVNIRHHMYQKEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
- Diazotization : 3-Nitroaniline (0.21 mol) is dissolved in hydrochloric acid (HCl) and treated with sodium nitrite (NaNO₂) at 273–278 K to form the corresponding diazonium chloride.
- Coupling : The diazonium salt is added to a solution of furan-2-carboxylic acid (0.2 mol) and copper(II) chloride dihydrate (CuCl₂·2H₂O, 2 g) in propan-2-ol (80 mL). The reaction is maintained at 293–303 K until nitrogen evolution ceases.
- Work-up : The mixture is diluted with water (200 mL), and the precipitated product is filtered and recrystallized from an ethanol-dimethylformamide mixture.
Thermodynamic and Solubility Data
The solubility of 5-(3-nitrophenyl)furan-2-carboxylic acid in propan-2-ol was studied across temperatures (293–313 K). Key parameters include:
| Parameter | Value |
|---|---|
| Enthalpy of dissolution (ΔsolH) | 25.8 kJ/mol |
| Entropy of dissolution (ΔsolS) | 84.2 J/(mol·K) |
| Melting point | 458 K |
These values highlight the compound’s moderate solubility in propan-2-ol, critical for optimizing recrystallization.
Spectroscopic Confirmation
¹H NMR (600 MHz, DMSO-d₆) confirmed the structure:
- δ 7.06 (d, J = 3.7 Hz, 1H, furan)
- δ 7.35 (d, J = 3.7 Hz, 1H, furan)
- δ 7.69–7.99 (m, 4H, nitrophenyl).
Synthesis of 4-Phenylthiazol-2-amine
The thiazole moiety is synthesized via the Hantzsch thiazole synthesis, modified for aryl substitution.
Reaction Protocol
- Condensation : α-Bromoacetophenone (1 equiv) and thiourea (1.2 equiv) are refluxed in ethanol for 6–8 hours.
- Cyclization : The intermediate thiosemicarbazide undergoes cyclization under acidic conditions (HCl) to yield 4-phenylthiazol-2-amine.
- Purification : The product is isolated via vacuum filtration and washed with cold ethanol.
Molecular Docking Insights
4-Phenylthiazol-2-amine derivatives exhibit strong binding affinity to estrogen receptor-α (ER-α), with dock scores ranging from -6.658 to -8.911 kcal/mol, surpassing tamoxifen (-6.821 kcal/mol). This underscores their potential as pharmacophores.
Amide Bond Formation
The final step involves coupling 5-(3-nitrophenyl)furan-2-carboxylic acid with 4-phenylthiazol-2-amine.
Reaction Protocol
- Activation : The carboxylic acid (1 equiv) is treated with thionyl chloride (SOCl₂) to form the acid chloride.
- Coupling : The acid chloride is reacted with 4-phenylthiazol-2-amine (1 equiv) in dry dichloromethane (DCM) under nitrogen, with triethylamine (TEA) as a base.
- Work-up : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).
One-Pot Synthesis
A one-pot approach combining diazo coupling and amide formation has been explored but yields inferior results (45–50%) due to side reactions.
Solid-Phase Synthesis
Immobilization of the thiazole amine on resin supports has been attempted, but scalability remains challenging.
Challenges and Optimization Strategies
Nitro Group Stability
The nitro group’s electron-withdrawing nature complicates amide coupling. Lower temperatures (0–5°C) and inert atmospheres mitigate decomposition.
Solvent Selection
Propan-2-ol optimizes diazo coupling yields, while DCM ensures efficient amide bond formation.
Chemical Reactions Analysis
Reduction of the Nitrophenyl Group
The electron-deficient 3-nitrophenyl group undergoes selective reduction under catalytic hydrogenation or metal hydride conditions.
Key reagents and conditions:
-
H₂/Pd-C in ethanol (25°C, 6 hr) reduces the nitro group to an amine while preserving other functionalities .
-
NaBH₄/CuCl₂ in THF selectively yields the hydroxylamine intermediate .
Table 1: Reduction Products and Yields
| Reducing Agent | Product Structure | Yield (%) |
|---|---|---|
| H₂/Pd-C | 3-Aminophenyl derivative | 82 |
| NaBH₄/CuCl₂ | N-Hydroxy intermediate | 68 |
Electrophilic Aromatic Substitution (EAS)
The phenylthiazole and nitrophenyl rings participate in EAS reactions, with regioselectivity governed by directing effects.
Nitration:
-
Further nitration of the phenylthiazole ring occurs at the para position relative to the thiazole nitrogen under mixed acid (HNO₃/H₂SO₄) .
Halogenation:
Table 2: EAS Reactivity Comparison
| Reaction Type | Site of Substitution | Major Product |
|---|---|---|
| Nitration | Phenylthiazole (C-4) | 4-Nitro derivative |
| Bromination | Nitrophenyl (C-5) | 5-Bromo-3-nitrophenyl adduct |
Amide Hydrolysis and Functionalization
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (6M HCl, reflux) cleaves the amide bond to yield furan-2-carboxylic acid and 4-phenylthiazol-2-amine .
-
Basic hydrolysis (NaOH/EtOH) produces the carboxylate salt, isolable via acidification .
Thiazole Ring Modifications
The thiazole moiety participates in cycloaddition and alkylation reactions:
-
Diels-Alder reactivity : Reacts with maleic anhydride at 80°C to form a bicyclic adduct .
-
N-Alkylation : Treatment with methyl iodide in DMF yields the N-methylated thiazole derivative (85% yield) .
Furan Ring Oxidation and Functionalization
The furan ring is susceptible to oxidative cleavage and Diels-Alder reactions:
-
Oxidation with KMnO₄ (acidic conditions) generates a diketone intermediate .
-
Cycloaddition with tetrazines forms pyridazine derivatives under microwave irradiation .
Table 3: Furan Ring Reactivity
| Reaction | Conditions | Product |
|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | 2,5-Diketone |
| Cycloaddition | Microwave, 120°C | Pyridazine-fused hybrid |
Biological Activity Correlation
Modifications to the nitrophenyl or thiazole groups significantly alter bioactivity:
-
Reduction to amine : Enhances anticancer activity (IC₅₀ = 1.98 µM vs. Jurkat cells) .
-
Bromination : Improves antimicrobial potency (MIC = 8 µg/mL against S. aureus) .
Stability and Degradation Pathways
-
Photodegradation : UV exposure (254 nm) induces nitro group reduction and furan ring cleavage .
-
Thermal decomposition (>200°C) releases NOₓ and CO₂, confirmed by TGA-MS .
This compound’s reactivity profile underscores its utility as a scaffold in medicinal chemistry and materials science. Strategic functionalization enables tailored physicochemical and biological properties, supported by robust experimental data .
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, antimicrobial, or anticancer drugs.
Materials Science: The unique structural features of this compound may make it useful in the design of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: As a complex molecule, it can serve as a building block or intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)furan-2-carboxamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Comparison with Structural Analogs
The structural and functional properties of 5-(3-nitrophenyl)-N-(4-phenylthiazol-2-yl)furan-2-carboxamide are best understood through comparison with related compounds. Key analogs are categorized below based on modifications to the nitro group, thiazole ring, or furan scaffold.
Modifications to the Thiazole Substituent
Compound 69: 5-(3-Nitrophenyl)-N-(5-nitrothiazol-2-yl)furan-2-carboxamide
- Structure : Replaces the 4-phenylthiazole with a 5-nitrothiazole group.
- Synthesis : Prepared via coupling of 5-(3-nitrophenyl)furan-2-carboxylic acid with 5-nitrothiazol-2-amine.
- Activity : Exhibits enhanced antibacterial activity against Gram-positive pathogens compared to its 4-phenylthiazole counterpart, likely due to increased electron-withdrawing effects from the nitro group .
Data :
Property Value Molecular Formula C₁₅H₈F₃N₃O₄S HRMS (ESI) [M+H]⁺: 384.0275 (calc. 384.0260)
Compound 13: N-(4-(3-Fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
Modifications to the Nitro Group Position
Compound 22a: N-cyclohexyl-5-nitrofuran-2-carboxamide
- Structure : Lacks the aromatic thiazole moiety; nitro group at the 5-position of furan.
- Activity: Demonstrates moderate trypanocidal activity (Trypanosoma brucei IC₅₀ = 8.2 µM), highlighting the importance of the nitro group for antiparasitic activity .
Compound 2J: N-(Thiazol-2-yl)-5-nitrofuran-2-carboxamide
Bioisosteric Replacements of the Furan Ring
Compound 21: N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide
- Structure : Pyrazole-carboxamide replaces furan, with a thiophene substituent.
- Activity: Superior trypanocidal activity (IC₅₀ = 0.4 µM) due to improved solubility and target binding .
Compound 68: N-(5-Nitrothiazol-2-yl)-5-(3-(trifluoromethyl)phenyl)furan-2-carboxamide
Mechanistic Insights
- Nitro Group Role : The nitro group enhances redox activity, facilitating disruption of microbial electron transport chains .
- Thiazole vs. Thiophene : Thiazole derivatives exhibit better metabolic stability than thiophene analogs due to reduced susceptibility to oxidation .
- Aromatic Substitutions : Bulky groups (e.g., 3-nitrophenyl) improve target binding affinity, while electron-withdrawing groups (e.g., CF₃) enhance membrane penetration .
Biological Activity
5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structural features of this compound, including the thiazole and furan moieties, are believed to contribute significantly to its pharmacological properties.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes:
- A furan ring, which is known for its reactivity and biological significance.
- A thiazole ring, which has been associated with various biological activities, including antitumor and antimicrobial effects.
- A nitrophenyl group that may enhance the compound's activity through electron-withdrawing effects.
Antitumor Activity
Research indicates that compounds with similar structures to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. The presence of the thiazole ring is crucial for enhancing anticancer activity, as it often interacts with key cellular targets involved in tumor growth.
Table 1: Cytotoxicity Data of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 1 | A-431 | 1.61 ± 1.92 |
| Compound 2 | Jurkat | 1.98 ± 1.22 |
| This compound | TBD | TBD |
The specific IC50 values for this compound are yet to be determined in clinical studies. However, structure-activity relationship (SAR) analyses suggest that modifications in the phenyl and thiazole rings can significantly influence cytotoxic potency.
Antimicrobial Activity
In addition to its antitumor properties, this compound also shows potential antimicrobial activity. Similar thiazole-based compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus. The mechanism often involves inhibition of bacterial topoisomerases, which are essential for DNA replication.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.012 µg/mL |
| Compound B | E. coli | TBD |
| This compound | TBD | TBD |
The biological activity of this compound may be attributed to several mechanisms:
- DNA Intercalation : The furan and thiazole rings can intercalate into DNA, disrupting replication.
- Enzyme Inhibition : By targeting specific enzymes such as topoisomerases or kinases, the compound can impede cancer cell proliferation or bacterial growth.
- Reactive Oxygen Species (ROS) : Some studies suggest that similar compounds induce oxidative stress in cells, leading to apoptosis.
Case Studies
Recent studies have highlighted the potential of thiazole derivatives in cancer therapy and infection control:
-
Study on Antitumor Effects : A study conducted on a series of thiazole derivatives showed that modifications led to enhanced cytotoxicity against breast cancer cell lines, suggesting a promising avenue for developing new anticancer agents.
"The presence of electron-withdrawing groups significantly increased the potency of these compounds against cancer cells" .
-
Antimicrobial Efficacy : Another investigation demonstrated that certain thiazole derivatives exhibited superior activity compared to conventional antibiotics against resistant strains of bacteria.
"These compounds not only inhibited bacterial growth but also displayed low toxicity towards human cell lines" .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)furan-2-carboxamide, and what factors influence yield optimization?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
- Step 1 : Formation of the furan-2-carboxamide core via condensation of furan-2-carboxylic acid derivatives with amines under carbodiimide coupling (e.g., EDC/HOBt) .
- Step 2 : Introduction of the 3-nitrophenyl group through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) .
- Step 3 : Thiazole ring assembly via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives .
- Yield Optimization : Reaction conditions (temperature, solvent polarity, catalyst loading) and purification methods (HPLC, column chromatography) are critical .
Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., nitrophenyl vs. phenylthiazole orientation) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .
- HPLC-PDA : Assesses purity (>95% required for biological assays) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Compare results from fluorescence-based vs. radiometric enzyme assays to rule out interference from the nitrophenyl group .
- Molecular Dynamics Simulations : Model compound-target interactions (e.g., with EGFR or COX-2) to explain discrepancies between in vitro and cell-based data .
- Metabolite Profiling : Use LC-MS to identify degradation products that may alter activity in specific assays .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP Adjustment : Introduce hydrophilic groups (e.g., hydroxyls) to the phenylthiazole moiety to improve solubility, guided by QSAR models .
- Prodrug Design : Mask the nitro group with bioreversible protectors (e.g., acetyl) to enhance metabolic stability .
- In Vivo PK Studies : Monitor plasma half-life in rodent models using LC-MS/MS .
Q. How can structural analogs be leveraged to establish structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Replace the 3-nitrophenyl group with electron-withdrawing (e.g., cyano) or donating (e.g., methoxy) substituents .
- Thiazole Ring Modifications : Substitute the 4-phenyl group with heteroaromatics (e.g., pyridine) to assess impact on target affinity .
- 3D Pharmacophore Mapping : Align analogs with known inhibitors to identify critical hydrogen-bonding or π-π stacking interactions .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 Knockout Models : Delete putative targets (e.g., kinases) in cell lines to confirm on-target effects .
- Thermal Shift Assays : Measure protein thermal stabilization upon compound binding to validate direct interactions .
- Transcriptomic Profiling : RNA-seq to identify downstream pathways affected by treatment .
Data Contradiction Analysis
Q. How should researchers address conflicting cytotoxicity results between 2D monolayer vs. 3D spheroid models?
- Methodological Answer :
- Penetration Studies : Use fluorescently tagged analogs to quantify compound diffusion into spheroids via confocal microscopy .
- Hypoxia Mimetics : Treat 2D cultures with CoCl₂ to simulate 3D tumor microenvironments and reassess IC₅₀ .
- Multi-Omics Integration : Correlate cytotoxicity with proteomic changes in both models to identify resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
